オクトレオチド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

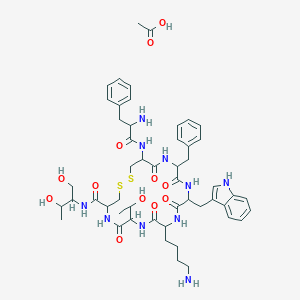

オクトレオチドは、天然ホルモンであるソマトスタチンを模倣した合成オクタペプチドです。成長ホルモン、グルカゴン、インスリンの強力な阻害剤です。オクトレオチドは、主に下垂体性巨人症、カルチノイド腫瘍、血管作動性腸管ペプチド分泌腫瘍の治療に使用されます。 1979年に化学者ウィルフリード・バウアーによって初めて合成され、以来、内分泌学および腫瘍学における重要な治療薬となっています .

2. 製法

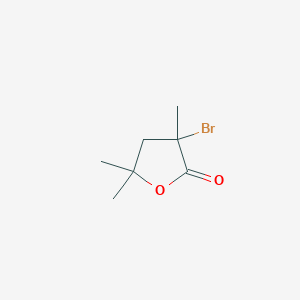

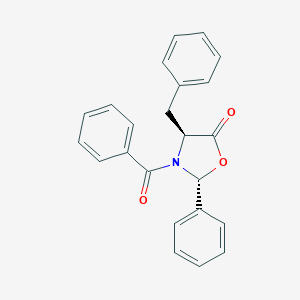

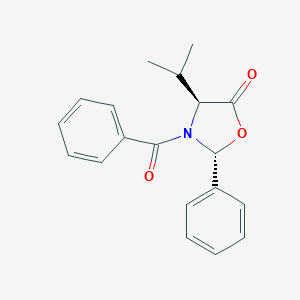

合成経路と反応条件: オクトレオチドは、液相ペプチド合成法と固相ペプチド合成法の両方を使用して合成できます。液相合成には、ペプチドをより小さな断片から組み立てる4+2+2戦略が含まれます。このプロセスには、脱保護、カップリング、環化の各ステップが含まれます。 たとえば、ジペプチドHCys (Acm)ThrOlの塩酸塩は、10℃でジオキサン中の12%塩酸溶液でBocCys (Asm)ThrOlを脱保護することで得られます .

工業生産方法: オクトレオチドの工業生産では、スケーラビリティと効率の良さから、固相ペプチド合成法がしばしば用いられます。このプロセスには、保護されたアミノ酸を樹脂結合ペプチド鎖に順次添加し、その後、切断と精製のステップを行うことが含まれます。 最終生成物は、ジスルフィド架橋を形成するための酸化環化によって得られます .

3. 化学反応解析

反応の種類: オクトレオチドは、以下を含むさまざまな化学反応を受けます。

酸化: ジスルフィド架橋の形成。

還元: ジスルフィド架橋の切断。

置換: ペプチド骨格の官能基化。

一般的な試薬と条件:

酸化: 水溶液中の過酸化水素またはヨウ素。

還元: ジチオトレイトールまたはトリス(2-カルボキシエチル)ホスフィン。

主な生成物:

酸化: ジスルフィド架橋を持つ環状オクトレオチド。

還元: ジスルフィド架橋を持たない直鎖状オクトレオチド。

科学的研究の応用

作用機序

オクトレオチドは、主にSSTR2とSSTR5であるソマトスタチン受容体に結合することによりその効果を発揮します。この結合は、成長ホルモン、グルカゴン、インスリンの分泌を阻害します。この化合物は天然ホルモンであるソマトスタチンを模倣していますが、より強力で、半減期が長くなっています。 ホルモン分泌の阻害は、Gタンパク質共役受容体の活性化によって達成され、アデニル酸シクラーゼ活性の抑制とサイクリックAMPレベルの低下につながります .

類似化合物:

ランレオチド: 下垂体性巨人症および神経内分泌腫瘍の治療に使用される別のソマトスタチンアナログ。

パシレオチド: より広い受容体結合プロファイルを持つソマトスタチンアナログであり、クッシング症候群および下垂体性巨人症に使用されます。

バプレオチド: 食道静脈瘤出血の治療に使用されるソマトスタチンアナログ

オクトレオチドの独自性: オクトレオチドは、その高い効力、長い半減期、選択的な受容体結合プロファイルによりユニークです。天然ソマトスタチンよりもホルモン分泌の阻害に効果的であり、薬物動態特性が優れています。 さらに、オクトレオチドは、標的薬物送達とイメージングのためにさまざまな分子とコンジュゲートできるため、治療的および診断的用途の両方において汎用性の高い化合物となっています .

Safety and Hazards

将来の方向性

準備方法

Synthetic Routes and Reaction Conditions: Octreotide can be synthesized using both liquid-phase and solid-phase peptide synthesis methods. The liquid-phase synthesis involves the 4+2+2 strategy, where the peptide is assembled from smaller fragments. The process includes deblocking, coupling, and cyclization steps. For example, the hydrochloride of dipeptide HCys (Acm)ThrOl is obtained by deblocking BocCys (Asm)ThrOl with 12% hydrogen chloride solution in dioxane at 10°C .

Industrial Production Methods: Industrial production of octreotide often employs solid-phase peptide synthesis due to its scalability and efficiency. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by cleavage and purification steps. The final product is obtained through oxidative cyclization to form the disulfide bridge .

化学反応の分析

Types of Reactions: Octreotide undergoes various chemical reactions, including:

Oxidation: Formation of disulfide bridges.

Reduction: Cleavage of disulfide bridges.

Substitution: Functionalization of the peptide scaffold.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Multicomponent reactions involving aldehydes, amines, and isocyanides.

Major Products:

Oxidation: Cyclic octreotide with disulfide bridges.

Reduction: Linear octreotide without disulfide bridges.

Substitution: Functionalized octreotide derivatives with improved pharmacokinetic properties.

類似化合物との比較

Lanreotide: Another somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.

Pasireotide: A somatostatin analog with a broader receptor binding profile, used for Cushing’s disease and acromegaly.

Vapreotide: A somatostatin analog used for the treatment of esophageal variceal bleeding

Uniqueness of Octreotide: Octreotide is unique due to its high potency, longer half-life, and selective receptor binding profile. It is more effective than natural somatostatin in inhibiting hormone secretion and has better pharmacokinetic properties. Additionally, octreotide’s ability to be conjugated with various molecules for targeted drug delivery and imaging makes it a versatile compound in both therapeutic and diagnostic applications .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Octreotide involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Rink amide resin", "Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Cys(Trt)-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH)", "HOBt", "DIC", "TFA", "DCM", "DMF", "DIPEA", "TIS", "EDC", "TFA", "AcOH", "HCl", "NaOH", "MeOH", "DMSO", "Et3N", "Ac2O", "Pyridine", "NaHCO3", "Na2SO4" ], "Reaction": [ "Loading of Rink amide resin onto the reaction vessel", "Fmoc deprotection using 20% piperidine in DMF", "Coupling of Fmoc-protected amino acids using HOBt/DIC or EDC/HOBt as coupling reagents in DMF", "Cleavage of side chain protecting groups using TFA/TIS/H2O (95:2.5:2.5) or TFA/DCM (1:4) or TFA/DCM/TIS (94:5:1) or TFA/DCM/EDT (94:5:1) or TFA/DCM/TIS/H2O (90:5:2.5:2.5)", "Cleavage of peptide from resin using TFA/TIS/H2O (95:2.5:2.5) or TFA/DCM (1:4) or TFA/DCM/TIS (94:5:1) or TFA/DCM/EDT (94:5:1) or TFA/DCM/TIS/H2O (90:5:2.5:2.5)", "Purification of crude product using HPLC", "Formation of disulfide bridge between two Cys residues using Na2S2O4/NaHCO3 or Na2S2O4/NaOH or DMSO/MeOH", "Acetylation of N-terminus using Ac2O/Pyridine", "Adjustment of pH using HCl/NaOH", "Lyophilization of the final product" ] } | |

| Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels. Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly. Octreotide's suppression of luteinizing hormone (LH), reduction in splanchnic blood flow, and inhibition of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide provide relief for the gastrointestinal and flushing symptoms of carcinoid and/or VIPoma tumors. | |

CAS番号 |

79517-01-4 |

分子式 |

C53H74N10O14S2 |

分子量 |

1139.3 g/mol |

IUPAC名 |

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C49H66N10O10S2.2C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;2*1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1 |

InChIキー |

QWFYIFWTVZFPRY-LODIGNQBSA-N |

異性体SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O.CC(=O)O |

SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

正規SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O.CC(=O)O |

melting_point |

153-156 |

| 79517-01-4 | |

物理的記述 |

Liquid |

ピクトグラム |

Irritant |

関連するCAS |

83150-76-9 (Parent) |

配列 |

FCFWKTCT |

溶解性 |

1.22e-02 g/L |

同義語 |

Compound 201 995 Compound 201-995 Compound 201995 Octreotide Octreotide Acetate Octreotide Acetate Salt SAN 201 995 SAN 201-995 SAN 201995 Sandostatin Sandostatine Sandoz 201 995 Sandoz 201-995 Sandoz 201995 SM 201 995 SM 201-995 SM 201995 SMS 201 995 SMS 201-995 SMS 201995 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344418.png)

![2-Amino-7-(4-chlorophenyl)-3-[(2-chlorophenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344419.png)

![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344420.png)

![[3-(1,3-Benzothiazole-2-carbonyl)-1-(3-chlorophenyl)pyrazol-4-yl]-naphthalen-1-ylmethanone](/img/structure/B344427.png)

![3-Phenylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B344431.png)

![1-[1-(4-chlorophenyl)-4-(4-methylbenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344433.png)